Cas no 2226970-01-8 (CFTR corrector 6)

CFTR corrector 6 化学的及び物理的性質
名前と識別子
-
- CFTR corrector 6
- 2226970-01-8
- G18102
- LSTMAJPRFFZYIT-UHFFFAOYSA-N
- AKOS040755987
- 4-Amino-7-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-5-[2-(trifluoromethyl)pyrimidin-5-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile
- HY-136939
- 4-amino-7-{[1-(2-fluorophenyl)pyrazol-4-yl]methyl}-5-[2-(trifluoromethyl)pyrimidin-5-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile
- SCHEMBL20162681
- CS-0135420
- MS-28907
-
- インチ: InChI=1S/C22H13F4N9/c23-14-3-1-2-4-15(14)35-10-12(6-33-35)9-34-16(5-27)17(18-19(28)31-11-32-20(18)34)13-7-29-21(30-8-13)22(24,25)26/h1-4,6-8,10-11H,9H2,(H2,28,31,32)
- InChIKey: LSTMAJPRFFZYIT-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)N2C=C(C=N2)CN3C(=C(C4=C(N=CN=C43)N)C5=CN=C(N=C5)C(F)(F)F)C#N)F
計算された属性
- せいみつぶんしりょう: 479.12300410g/mol
- どういたいしつりょう: 479.12300410g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 35
- 回転可能化学結合数: 4
- 複雑さ: 783
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
CFTR corrector 6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1251816-25mg |
CFTR corrector 6 |
2226970-01-8 | 99% | 25mg |
$2585 | 2024-06-05 | |
MedChemExpress | HY-136939-25mg |
CFTR corrector 6 |
2226970-01-8 | 99.87% | 25mg |
¥15500 | 2023-08-31 | |
ChemScence | CS-0135420-5mg |
CFTR corrector 6 |
2226970-01-8 | 5mg |
$480.0 | 2022-04-27 | ||
eNovation Chemicals LLC | Y1251816-10mg |
CFTR corrector 6 |
2226970-01-8 | 99% | 10mg |
$1375 | 2024-06-05 | |
MedChemExpress | HY-136939-100mg |
CFTR corrector 6 |
2226970-01-8 | 99.87% | 100mg |
¥36000 | 2023-08-31 | |
MedChemExpress | HY-136939-50mg |
CFTR corrector 6 |
2226970-01-8 | 99.87% | 50mg |
¥24000 | 2023-08-31 | |
ChemScence | CS-0135420-10mg |
CFTR corrector 6 |
2226970-01-8 | 10mg |
$800.0 | 2022-04-27 | ||
1PlusChem | 1P01V7UR-50mg |
CFTR corrector 6 |
2226970-01-8 | 99% | 50mg |
$2783.00 | 2023-12-18 | |
1PlusChem | 1P01V7UR-100mg |
CFTR corrector 6 |
2226970-01-8 | 99% | 100mg |
$4157.00 | 2023-12-18 | |
Ambeed | A1550427-5mg |
CFTR corrector 6 |
2226970-01-8 | 98% | 5mg |
$611.0 | 2025-02-28 |
CFTR corrector 6 関連文献
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
CFTR corrector 6に関する追加情報
Introduction to CFTR corrector 6 and Its Significance in the Field of Chemical Biology and Medicine
The compound with the CAS number 2226970-01-8, identified as CFTR corrector 6, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This compound has garnered considerable attention due to its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF). Cystic fibrosis is a genetic disorder characterized by the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride and sodium ions across cell membranes. The malfunction of CFTR leads to the production of thick, sticky mucus that can obstruct airways and lead to chronic infections, making it a challenging condition to manage.
CFTR corrector 6 has been developed as a novel therapeutic agent designed to address the specific molecular defects associated with CFTR dysfunction. The primary mechanism of action for this compound involves enhancing the folding and trafficking of the CFTR protein to its correct cellular location, thereby restoring its function. This approach is distinct from traditional CFTR modulators, which primarily focus on potentiating the activity of the already misfolded protein. By targeting the earlier stages of protein maturation, CFTR corrector 6 holds promise for treating a broader range of CF mutations, including those that are less responsive to existing therapies.
Recent advancements in structural biology and computational modeling have provided critical insights into the mechanisms underlying CFTR dysfunction. These studies have highlighted the importance of proper protein folding and cellular localization in maintaining CFTR function. CFTR corrector 6 has been engineered based on these findings, incorporating specific chemical scaffolds that interact with key residues involved in protein folding and trafficking. This targeted approach has shown encouraging results in preclinical studies, demonstrating improved correction rates for a variety of CF-causing mutations.
The development of CFTR corrector 6 has been supported by significant investments in research and development, leveraging cutting-edge technologies such as high-throughput screening and X-ray crystallography. These technologies have enabled researchers to identify and optimize molecular structures that exhibit high efficacy and selectivity for CFTR correction. Moreover, computational methods like molecular dynamics simulations have been instrumental in predicting the behavior of CFTR corrector 6 within biological systems, further refining its design to enhance therapeutic outcomes.
In clinical trials, CFTR corrector 6 has demonstrated promising results in patients with varying degrees of CF severity. Initial Phase II trials have shown significant improvements in lung function and reductions in exacerbation frequency among treated patients. These findings are particularly noteworthy for individuals with late-onset or severe forms of cystic fibrosis who often have limited treatment options. The compound's ability to address multiple mutations simultaneously makes it a versatile therapeutic candidate for diverse patient populations.
The pharmacokinetic profile of CFTR corrector 6 has also been carefully evaluated to ensure optimal delivery and efficacy. Studies indicate that the compound exhibits favorable solubility and stability, allowing for convenient oral administration. Additionally, preliminary data suggest a manageable safety profile, with minimal side effects observed at therapeutic doses. These attributes make CFTR corrector 6 an attractive option for long-term therapeutic use.
Future research directions for CFTR corrector 6 include exploring combination therapies with other CFTR modulators to maximize treatment benefits. Additionally, investigating its potential applications beyond cystic fibrosis is underway, as similar mechanisms may be relevant in other genetic disorders involving ion channel dysfunction. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are essential to accelerate these developments and bring CFTR corrector 6 closer to clinical approval.
The impact of compounds like CFTR corrector 6 extends beyond mere treatment; they symbolize the relentless progress in understanding complex genetic diseases at a molecular level. By addressing fundamental defects in protein function, these therapies offer hope not only for improved patient outcomes but also for insights into broader biological processes relevant to human health and disease.
2226970-01-8 (CFTR corrector 6) 関連製品
- 896278-84-5(N'-(2-cyanophenyl)-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1821791-33-6((2R)-2-(Boc-amino)dodecanoic acid)
- 1449201-22-2(tert-butyl (2-methylpent-4-yn-2-yl)carbamate)
- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)
- 1956328-49-6(2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride)
- 2155840-30-3(rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate)
- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)
- 851863-89-3(2-(benzylsulfanyl)-1-(2-fluorobenzoyl)-4,5-dihydro-1H-imidazole)
- 2228241-09-4(1-(1-phenyl-1H-pyrazol-4-yl)cyclobutylmethanol)
- 691860-74-9(N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide)
